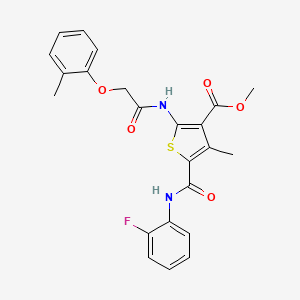
Cholest-5-en-3-ol (3b)-, octanoate-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-en-3-ol (3b)-, octanoate-1-13C is a labeled derivative of cholesterol, where the octanoate ester is tagged with the carbon-13 isotope at the first carbon position. This compound is used in various scientific studies to trace and analyze metabolic pathways due to the presence of the carbon-13 isotope, which is detectable by nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol (3b)-, octanoate-1-13C typically involves the esterification of cholesterol with octanoic acid labeled with carbon-13 at the first position. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-en-3-ol (3b)-, octanoate-1-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
Cholest-5-en-3-ol (3b)-, octanoate-1-13C is widely used in scientific research, including:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and metabolic pathways.
Biology: Employed in studies of lipid metabolism and cholesterol transport within cells.
Medicine: Utilized in research on cholesterol-related diseases and the development of cholesterol-lowering drugs.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Mecanismo De Acción
The mechanism of action of Cholest-5-en-3-ol (3b)-, octanoate-1-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural cholesterol. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems using NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in cholesterol metabolism and related processes.
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol-3-octanoate: Similar structure but without the carbon-13 labeling.
Cholesteryl oleate: Another ester of cholesterol with oleic acid instead of octanoic acid.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid.
Uniqueness
Cholest-5-en-3-ol (3b)-, octanoate-1-13C is unique due to the presence of the carbon-13 isotope, which makes it a valuable tool for tracing and analyzing metabolic pathways. This isotopic labeling provides a distinct advantage in NMR spectroscopy studies, allowing for precise tracking and analysis of the compound’s behavior in various systems.
Propiedades
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H60O2/c1-7-8-9-10-11-15-33(36)37-28-20-22-34(5)27(24-28)16-17-29-31-19-18-30(26(4)14-12-13-25(2)3)35(31,6)23-21-32(29)34/h16,25-26,28-32H,7-15,17-24H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBBRQPVZDTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H60O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)




